SB-743921 hydrochloride (CAS 940929-33-9) is a highly potent, second-generation kinesin spindle protein (KSP/Eg5) inhibitor characterized by its chromen-4-one core[1]. Developed via isosteric replacement of the quinazoline ring found in first-generation inhibitors, this compound delivers exceptional target engagement with an ATPase IC50 of 0.1 nM [1]. Procured as a hydrochloride salt, it offers enhanced aqueous and buffer solubility compared to generic lipophilic free bases, making it a critical reagent for reproducible in vitro cell cycle arrest assays and in vivo tumor xenograft models .
Substituting SB-743921 hydrochloride with the first-generation benchmark, ispinesib, fundamentally compromises assay sensitivity, as SB-743921 exhibits a 5-fold greater potency against KSP ATPase activity[1]. Furthermore, utilizing the free base form of SB-743921 or other poorly soluble in-class alternatives necessitates high concentrations of DMSO or complex formulation vehicles for dissolution. The hydrochloride salt form resolves this by enabling direct aqueous solubility (e.g., 0.2 mg/mL in PBS), significantly reducing solvent-induced cytotoxicity in sensitive biological assays and ensuring predictable bioavailability in preclinical dosing .
Lead optimization of the quinazolinone core of ispinesib via isosteric replacement with a chromen-4-one ring resulted in SB-743921, which demonstrates significantly enhanced target affinity [1]. In comparative biochemical assays, SB-743921 achieves an ATPase IC50 of 0.1 nM, representing a 5-fold increase in potency over the first-generation benchmark ispinesib [1].
| Evidence Dimension | KSP ATPase IC50 |
| Target Compound Data | 0.1 nM |
| Comparator Or Baseline | Ispinesib (IC50 ~0.5 nM) |
| Quantified Difference | 5-fold increase in potency |
| Conditions | In vitro ATPase activity assay |
The 5-fold potency increase allows researchers to use significantly lower compound concentrations, minimizing off-target effects in complex cellular assays.
SB-743921 hydrochloride exhibits an extreme selectivity profile for KSP (Eg5) over other motor proteins. While its Ki for human KSP is 0.1 nM, its binding affinity for other kinesins—including MKLP1, Kin2, Kif1A, Kif15, KHC, Kif4, and CENP-E—is greater than 70 μM .
| Evidence Dimension | Binding Affinity (Ki) |
| Target Compound Data | 0.1 nM (KSP/Eg5) |
| Comparator Or Baseline | >70,000 nM (Other kinesins e.g., MKLP1, Kin2) |
| Quantified Difference | >700,000-fold selectivity window |
| Conditions | Biochemical kinase assay in PEM25 buffer |
This massive selectivity window ensures that observed mitotic arrest phenotypes are exclusively driven by Eg5 inhibition, providing unambiguous target validation.
The hydrochloride salt of SB-743921 provides a distinct handling advantage over standard lipophilic free bases. It achieves a water solubility of up to 5 mg/mL and a PBS (pH 7.2) solubility of 0.2 mg/mL [REFS-1, REFS-2]. This allows for the preparation of organic solvent-free aqueous stock solutions, whereas many first-generation KSP inhibitors require high DMSO concentrations that can confound cellular viability readouts .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 5 mg/mL in H2O; 0.2 mg/mL in PBS (HCl salt) |
| Comparator Or Baseline | Standard lipophilic KSP inhibitor free bases (require near 100% DMSO for initial stock) |
| Quantified Difference | Enables direct aqueous dissolution without organic co-solvents |
| Conditions | Standard laboratory temperature and pressure |
Procuring the HCl salt eliminates the need for cytotoxic organic solvents in sensitive cell culture media, improving the reproducibility of in vitro assays.
Because the hydrochloride salt form allows for aqueous dissolution up to 0.2 mg/mL in PBS without organic co-solvents, it is the preferred choice for cell cycle arrest and apoptosis assays in sensitive lines (e.g., HCT116, PC-3) where DMSO-induced background toxicity must be eliminated .
The 5-fold potency advantage over ispinesib and predictable aqueous solubility make SB-743921 hydrochloride optimal for intraperitoneal dosing in severe combined immunodeficiency (SCID) mice, particularly in aggressive diffuse large B-cell lymphoma (DLBCL) xenograft models where precise bioavailability is critical [1].
With a >700,000-fold selectivity window against other kinesins (such as MKLP1 and CENP-E), SB-743921 is utilized as a definitive pharmacological probe to validate Eg5-specific spindle dysfunction without the confounding off-target motor protein interference seen with less selective agents.